molecular formula C17H19NO3S B5669738 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5669738
M. Wt: 317.4 g/mol
InChI Key: OMINQTDUUSFKGX-UHFFFAOYSA-N
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Description

2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals, combined with a methoxy-methylbenzenesulfonyl group, which imparts specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2-methoxy-5-methylbenzenesulfonyl chloride, which can then be reacted with a suitable tetrahydroisoquinoline derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reaction to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group can form strong interactions with these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing tetrahydroisoquinolines and related structures such as:

Uniqueness

What sets 2-(2-methoxy-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline apart is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-7-8-16(21-2)17(11-13)22(19,20)18-10-9-14-5-3-4-6-15(14)12-18/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMINQTDUUSFKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321636
Record name 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

765925-96-0
Record name 2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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